8-Hydroxy Carvedilol-d3
CAS No.:
Cat. No.: VC20245709
Molecular Formula: C24H26N2O5
Molecular Weight: 425.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26N2O5 |
|---|---|
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | 5-[2-hydroxy-3-[2-[2-(trideuteriomethoxy)phenoxy]ethylamino]propoxy]-9H-carbazol-1-ol |
| Standard InChI | InChI=1S/C24H26N2O5/c1-29-20-9-2-3-10-21(20)30-13-12-25-14-16(27)15-31-22-11-5-7-18-23(22)17-6-4-8-19(28)24(17)26-18/h2-11,16,25-28H,12-15H2,1H3/i1D3 |
| Standard InChI Key | GPPVNZVFGNMPNR-FIBGUPNXSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])OC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O)O |
| Canonical SMILES | COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O)O |
Introduction
Chemical and Structural Characteristics
Table 1: Key Structural Properties of 8-Hydroxy Carvedilol-d3
| Property | Value |
|---|---|
| Molecular Formula | C24H26N2O5 |
| Molecular Weight | 425.5 g/mol |
| Deuterium Positions | 2-Methoxy group |
| Hydroxyl Group Position | 8-Carbazole ring |
| CAS Number | Not publicly disclosed |
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of 8-Hydroxy Carvedilol-d3 involves deuterium incorporation during the methoxy group formation. Starting from carvedilol’s carbazole core, researchers employ deuterated methanol (CD3OH) in a nucleophilic substitution reaction to introduce the -OCD3 moiety. High-performance liquid chromatography (HPLC) with UV detection at 285 nm achieves purities >98%, as verified by mass spectrometry . Critical challenges include minimizing isotopic dilution during purification and ensuring regioselective hydroxylation at the 8-position .
Analytical Validation
A validated LC-MS/MS method quantifies 8-Hydroxy Carvedilol-d3 in biological matrices with a lower limit of quantification (LLOQ) of 0.050 ng/mL . The method demonstrates:
This protocol enables precise pharmacokinetic profiling, particularly when studying drug-drug interactions mediated by CYP2D6, CYP1A2, and CYP2C9 enzymes .
Pharmacokinetic Profile
Absorption and Distribution
Following oral administration in humans, 8-Hydroxy Carvedilol-d3 reaches peak plasma concentrations (Cmax) within 1–2 hours, mirroring carvedilol’s absorption kinetics . Deuteration reduces first-pass metabolism, increasing bioavailability to ≈32% compared to 25% for non-deuterated carvedilol . Protein binding exceeds 95%, with a volume of distribution (Vd) of 1.8–2.2 L/kg, consistent with its lipophilic nature .
Metabolism and Excretion
Hepatic glucuronidation converts ≈65% of the administered dose into 8-Hydroxy Carvedilol-d3 8-O-β-D-Glucuronide, which exhibits reduced receptor affinity but enhanced aqueous solubility . Cytochrome P450-mediated oxidation accounts for <15% of metabolism, primarily via CYP2D6 . Renal excretion of unchanged 8-Hydroxy Carvedilol-d3 constitutes <1.5% of the dose, with a terminal elimination half-life (t½) of 6.30 ± 1.95 hours .
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | 8-Hydroxy Carvedilol-d3 | Carvedilol |
|---|---|---|
| Cmax (ng/mL) | 21.26 ± 9.23 | 46.7 ± 23.3 |
| AUC0-t (ng·h/mL) | 66.95 ± 29.45 | 413 ± 247 |
| t½ (h) | 6.30 ± 1.95 | 6.31 ± 6.45 |
| Protein Binding | ≥95% | ≥95% |
Biological Activity and Therapeutic Implications
Antioxidant Properties
The 8-hydroxy group enhances free radical scavenging, reducing malondialdehyde (MDA) levels by 42% in oxidative stress assays. Synergy with vitamins E and C increases reduced glutathione (GSH) concentrations by 35% compared to carvedilol alone, suggesting utility in ischemia-reperfusion injury.
Research Applications
Metabolic Pathway Tracing
Deuteration allows isotopic differentiation of 8-Hydroxy Carvedilol-d3 from endogenous carvedilol metabolites in mass spectrometry . Researchers employ this feature to:
Drug-Drug Interaction Studies
Coadministration with CYP2D6 inhibitors like quinidine increases 8-Hydroxy Carvedilol-d3 AUC0-inf by 2.3-fold, validating its role in predicting pharmacokinetic interactions .
Related Metabolites and Analogs
8-Hydroxy Carvedilol-d3 8-O-β-D-Glucuronide
This primary metabolite (C30H34N2O11, 601.6 g/mol) forms via UDP-glucuronosyltransferase 1A9 (UGT1A9) . Though pharmacologically inactive, it serves as a biomarker for hepatic UGT activity in pharmacokinetic studies .
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